molecular formula C10H14N4 B2477012 2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine CAS No. 1512448-95-1

2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine

Cat. No.: B2477012
CAS No.: 1512448-95-1
M. Wt: 190.25
InChI Key: AQNHBJPIPIRBKT-UHFFFAOYSA-N
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Description

2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine is a chemical compound with the molecular formula C10H14N4 It is known for its unique structure, which includes a triazole ring fused to a pyridine ring, with a tert-butyl group attached to the triazole ring

Biochemical Analysis

Biochemical Properties

It is known that 1,2,4-triazolo[1,5-a]pyridines, the class of compounds it belongs to, interact with various enzymes and proteins

Cellular Effects

Compounds of the 1,2,4-triazolo[1,5-a]pyridine class have been reported to exhibit anti-inflammatory activity . They have been shown to inhibit the secretion of nitric oxide (NO) and inflammatory cytokines including TNF-α and IL-6 .

Molecular Mechanism

It is known that 1,2,4-triazolo[1,5-a]pyridines can act as inhibitors of various enzymes

Temporal Effects in Laboratory Settings

It is known that 1,2,4-triazolo[1,5-a]pyridines can be synthesized under microwave conditions . This suggests that they may have good stability and resistance to degradation.

Dosage Effects in Animal Models

Compounds of the 1,2,4-triazolo[1,5-a]pyridine class have been reported to exhibit anti-inflammatory activity

Metabolic Pathways

It is known that 1,2,4-triazolo[1,5-a]pyridines can act as inhibitors of various enzymes . This suggests that they may interact with various enzymes or cofactors in metabolic pathways.

Transport and Distribution

It is known that 1,2,4-triazolo[1,5-a]pyridines can act as inhibitors of various enzymes . This suggests that they may interact with various transporters or binding proteins.

Subcellular Localization

It is known that 1,2,4-triazolo[1,5-a]pyridines can act as inhibitors of various enzymes . This suggests that they may be directed to specific compartments or organelles where these enzymes are located.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with tert-butyl isocyanide and an azide source. The reaction is usually carried out in the presence of a suitable catalyst, such as copper(I) iodide, under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted triazolo[1,5-A]pyridine derivatives .

Scientific Research Applications

2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-tert-butyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-10(2,3)9-12-8-5-4-7(11)6-14(8)13-9/h4-6H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNHBJPIPIRBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=C(C=CC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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